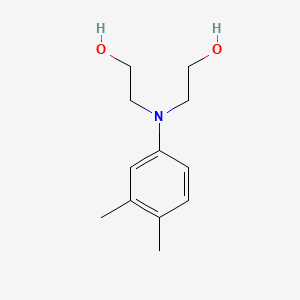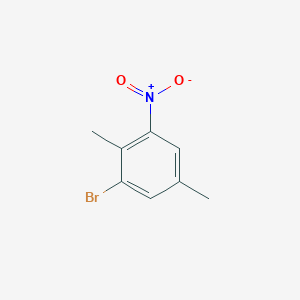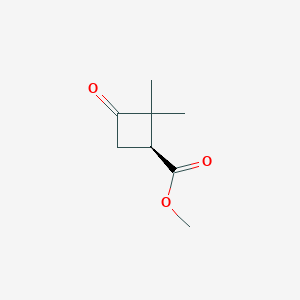
1-(1-Acetylindolizin-3-yl)ethanone
Descripción general
Descripción
1-(1-Acetylindolizin-3-yl)ethanone, also known as AIE, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AIE is a ketone derivative of indolizine, which is a heterocyclic compound that contains a nitrogen atom in its ring structure.
Aplicaciones Científicas De Investigación
1-(1-Acetylindolizin-3-yl)ethanone has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(1-Acetylindolizin-3-yl)ethanone has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. 1-(1-Acetylindolizin-3-yl)ethanone has also been studied for its potential use as a fluorescent probe for imaging applications due to its unique photophysical properties. In materials science, 1-(1-Acetylindolizin-3-yl)ethanone has been used to develop new materials with enhanced luminescent properties. In organic synthesis, 1-(1-Acetylindolizin-3-yl)ethanone has been used as a building block for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 1-(1-Acetylindolizin-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell proliferation and survival. 1-(1-Acetylindolizin-3-yl)ethanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway and disrupting the mitochondrial membrane potential. 1-(1-Acetylindolizin-3-yl)ethanone has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(1-Acetylindolizin-3-yl)ethanone has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and disruption of mitochondrial function. 1-(1-Acetylindolizin-3-yl)ethanone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(1-Acetylindolizin-3-yl)ethanone has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-Acetylindolizin-3-yl)ethanone is its unique photophysical properties, which make it a useful fluorescent probe for imaging applications. 1-(1-Acetylindolizin-3-yl)ethanone is also relatively easy to synthesize and purify, making it accessible for research purposes. However, one of the limitations of 1-(1-Acetylindolizin-3-yl)ethanone is its low solubility in aqueous solutions, which can make it difficult to study its biological effects in vitro.
Direcciones Futuras
There are several future directions for the study of 1-(1-Acetylindolizin-3-yl)ethanone, including the development of new derivatives with enhanced biological activity and improved solubility. 1-(1-Acetylindolizin-3-yl)ethanone could also be used as a building block for the synthesis of new materials with enhanced luminescent properties. In addition, further studies are needed to fully understand the mechanism of action of 1-(1-Acetylindolizin-3-yl)ethanone and its potential applications in various fields.
Conclusion:
In conclusion, 1-(1-Acetylindolizin-3-yl)ethanone is a synthetic compound that has shown promising results in various fields of scientific research. The synthesis method of 1-(1-Acetylindolizin-3-yl)ethanone is relatively straightforward, and it has unique photophysical properties that make it a useful fluorescent probe for imaging applications. 1-(1-Acetylindolizin-3-yl)ethanone has been studied extensively for its potential applications in medicinal chemistry, materials science, and organic synthesis. Further studies are needed to fully understand the mechanism of action of 1-(1-Acetylindolizin-3-yl)ethanone and its potential applications in various fields.
Propiedades
IUPAC Name |
1-(1-acetylindolizin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)10-7-12(9(2)15)13-6-4-3-5-11(10)13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINQFWQYTCAARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277623 | |
| Record name | 1,1'-indolizine-1,3-diyldiethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Acetylindolizin-3-yl)ethanone | |
CAS RN |
525-42-8 | |
| Record name | NSC46948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC3202 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-indolizine-1,3-diyldiethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[4-(Bromomethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B3191186.png)



![n-{4-[(3-Methyl-1,2-thiazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B3191220.png)
